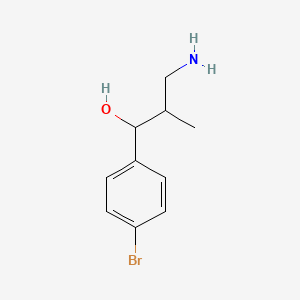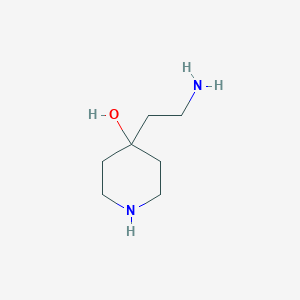![molecular formula C13H17ClO B13171869 ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a complex side chain This compound is of interest due to its unique structure, which combines a benzene ring with a chloromethyl group and a methylbutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative, followed by the introduction of the methylbutenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes, followed by the addition of the methylbutenyl group. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules in unique ways, potentially leading to new insights into biochemical pathways.
Medicine
In medicine, researchers may investigate the potential therapeutic applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific biological pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylbutenyl group may also interact with hydrophobic regions of biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in that it contains a benzene ring and a chloromethyl group.
Methylbutenyl Benzene: Similar in that it contains a benzene ring and a methylbutenyl group.
Uniqueness
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique because it combines both a chloromethyl group and a methylbutenyl group in a single molecule
Eigenschaften
Molekularformel |
C13H17ClO |
|---|---|
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
[2-(chloromethyl)-2-methylbut-3-enoxy]methylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChI-Schlüssel |
CQZXULOUGHDRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)(CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)


![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)

![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)


![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)


